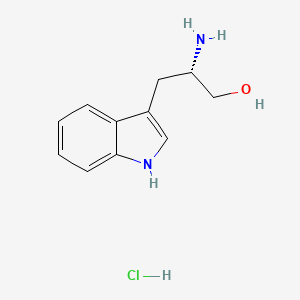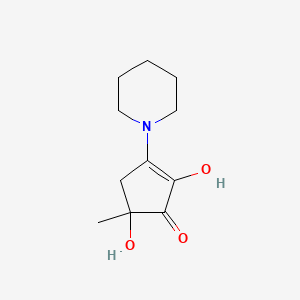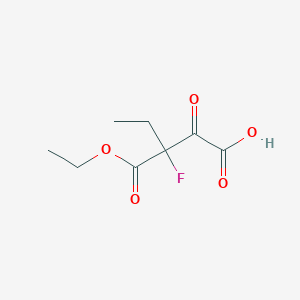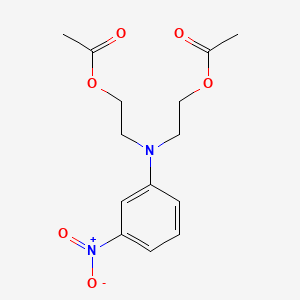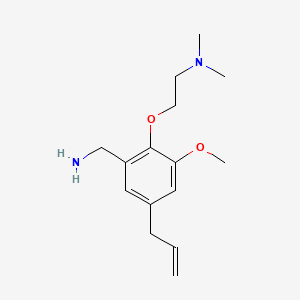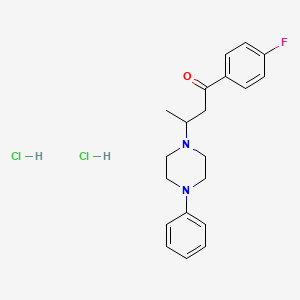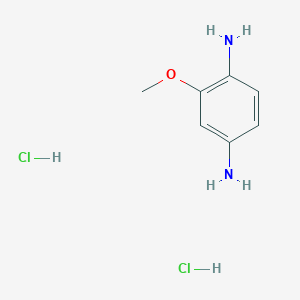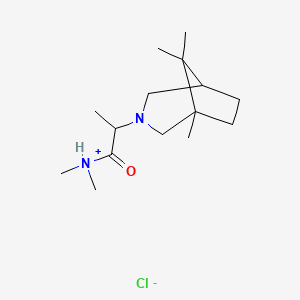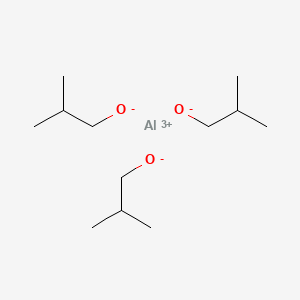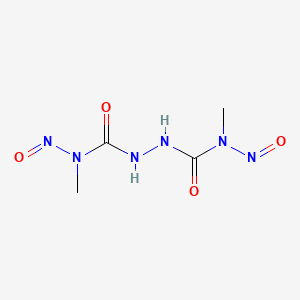![molecular formula C48H30Co2Fe4N6O32 B15343674 cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate is a complex coordination compound that involves cobalt, iron, and a diazenyl-substituted benzene dicarboxylate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate typically involves the coordination of cobalt and iron ions with the diazenyl-substituted benzene dicarboxylate ligand. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper formation of the coordination complex. The hexahydrate form is achieved by crystallizing the compound from a water-based solution.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale coordination reactions in reactors designed to maintain precise temperature and pH conditions. The process would include steps for purification and crystallization to obtain the hexahydrate form, ensuring high purity and yield.
化学反应分析
Types of Reactions
Cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The metal centers (cobalt and iron) can participate in redox reactions, altering their oxidation states.
Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or hydrazine may be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
科学研究应用
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions due to the redox-active nature of its metal centers.
Biology and Medicine
Industry
In industry, it could be utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) or as a component in sensors and electronic devices.
作用机制
The mechanism by which cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate exerts its effects involves the interaction of its metal centers with various substrates. The cobalt and iron ions can facilitate electron transfer processes, making the compound effective in catalytic applications. The diazenyl-substituted benzene dicarboxylate ligand provides stability and specificity to the coordination complex.
相似化合物的比较
Similar Compounds
- Cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;nickel(2+);oxygen(2-);hexahydrate
- Iron(3+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;nickel(2+);oxygen(2-);hexahydrate
Uniqueness
The uniqueness of cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate lies in its specific combination of metal centers and the diazenyl-substituted ligand, which imparts distinct redox properties and stability. This makes it particularly suitable for applications requiring robust and versatile coordination compounds.
属性
分子式 |
C48H30Co2Fe4N6O32 |
|---|---|
分子量 |
1544.0 g/mol |
IUPAC 名称 |
cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate |
InChI |
InChI=1S/3C16H10N2O8.2Co.4Fe.6H2O.2O/c3*19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26;;;;;;;;;;;;;;/h3*1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;;;;6*1H2;;/q;;;2*+2;4*+3;;;;;;;2*-2/p-12 |
InChI 键 |
GIYLHDICLYOMHW-UHFFFAOYSA-B |
规范 SMILES |
C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Co+2].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


